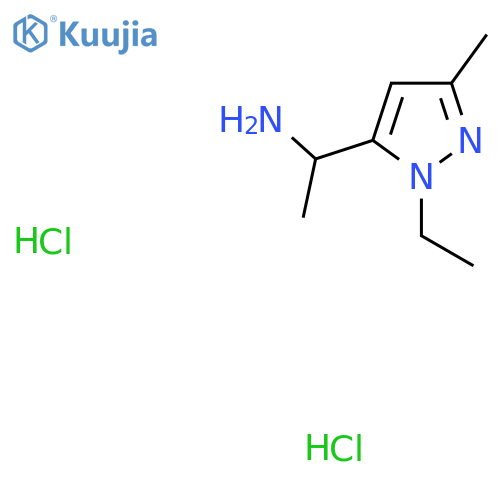Cas no 2248414-68-6 (1-(2-Ethyl-5-methylpyrazol-3-yl)ethanamine;dihydrochloride)

2248414-68-6 structure
商品名:1-(2-Ethyl-5-methylpyrazol-3-yl)ethanamine;dihydrochloride
1-(2-Ethyl-5-methylpyrazol-3-yl)ethanamine;dihydrochloride 化学的及び物理的性質
名前と識別子
-
- 2248414-68-6
- 1-(2-Ethyl-5-methylpyrazol-3-yl)ethanamine;dihydrochloride
- 1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethan-1-amine dihydrochloride
- EN300-6498074
-
- インチ: 1S/C8H15N3.2ClH/c1-4-11-8(7(3)9)5-6(2)10-11;;/h5,7H,4,9H2,1-3H3;2*1H
- InChIKey: OXIOYHHGWZPXGS-UHFFFAOYSA-N
- ほほえんだ: Cl.Cl.N1(CC)C(=CC(C)=N1)C(C)N
計算された属性
- せいみつぶんしりょう: 225.0799529g/mol
- どういたいしつりょう: 225.0799529g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 127
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.8Ų
1-(2-Ethyl-5-methylpyrazol-3-yl)ethanamine;dihydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6498074-0.25g |
1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethan-1-amine dihydrochloride |
2248414-68-6 | 95.0% | 0.25g |
$650.0 | 2025-03-14 | |
| Enamine | EN300-6498074-10.0g |
1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethan-1-amine dihydrochloride |
2248414-68-6 | 95.0% | 10.0g |
$5652.0 | 2025-03-14 | |
| 1PlusChem | 1P028P0K-2.5g |
1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethan-1-aminedihydrochloride |
2248414-68-6 | 95% | 2.5g |
$3246.00 | 2023-12-18 | |
| 1PlusChem | 1P028P0K-50mg |
1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethan-1-aminedihydrochloride |
2248414-68-6 | 95% | 50mg |
$441.00 | 2024-05-25 | |
| 1PlusChem | 1P028P0K-10g |
1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethan-1-aminedihydrochloride |
2248414-68-6 | 95% | 10g |
$7048.00 | 2023-12-18 | |
| Enamine | EN300-6498074-1.0g |
1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethan-1-amine dihydrochloride |
2248414-68-6 | 95.0% | 1.0g |
$1315.0 | 2025-03-14 | |
| Enamine | EN300-6498074-2.5g |
1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethan-1-amine dihydrochloride |
2248414-68-6 | 95.0% | 2.5g |
$2576.0 | 2025-03-14 | |
| Enamine | EN300-6498074-0.1g |
1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethan-1-amine dihydrochloride |
2248414-68-6 | 95.0% | 0.1g |
$457.0 | 2025-03-14 | |
| 1PlusChem | 1P028P0K-250mg |
1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethan-1-aminedihydrochloride |
2248414-68-6 | 95% | 250mg |
$866.00 | 2024-05-25 | |
| 1PlusChem | 1P028P0K-5g |
1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethan-1-aminedihydrochloride |
2248414-68-6 | 95% | 5g |
$4774.00 | 2023-12-18 |
1-(2-Ethyl-5-methylpyrazol-3-yl)ethanamine;dihydrochloride 関連文献
-
Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579
-
Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887
-
Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458
-
Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469
2248414-68-6 (1-(2-Ethyl-5-methylpyrazol-3-yl)ethanamine;dihydrochloride) 関連製品
- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)
- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)
- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)
- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)
- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)
- 1950586-56-7(1-Pyrenyl Potassium Sulfate)
- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)
- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)
- 156121-15-2(2-(Methoxymethyl)morpholine)
- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)
推奨される供給者
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量